molecular formula C12H15NO3 B1385982 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid CAS No. 1018576-84-5

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid

Cat. No. B1385982
M. Wt: 221.25 g/mol
InChI Key: LUUUNFWTGCWVCF-UHFFFAOYSA-N
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Description

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is also known by its IUPAC name, 3-{4-[(dimethylamino)carbonyl]phenyl}propanoic acid .


Molecular Structure Analysis

The InChI code for 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid is 1S/C12H15NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7H,5,8H2,1-2H3,(H,14,15) . This indicates that the molecule consists of a propanoic acid group attached to a phenyl group, which is further substituted with a dimethylcarbamoyl group.

Scientific Research Applications

1. Antimicrobial Applications

  • Summary of Application: This compound has been used in the synthesis of amino acid derivatives that show promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. These derivatives have been found to be particularly effective against ESKAPE group bacteria and drug-resistant Candida species .
  • Methods of Application: The compound was used in the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The antimicrobial activity of these derivatives was then tested against a variety of pathogenic bacterial and fungal organisms .
  • Results or Outcomes: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

2. Luminescent and Magnetic Properties

  • Summary of Application: This compound has been used in the synthesis of new metal–organic coordination complexes, which have shown interesting luminescent and magnetic properties .
  • Methods of Application: The compound was used in hydrothermal reactions with different pyridyl-containing ligands to synthesize new metal–organic coordination complexes .
  • Results or Outcomes: The luminescent properties of the complexes indicated the mixture characteristic of intraligand and ligand-to-ligand charge transition. The magnetic property of one of the complexes showed the ferromagnetic coupling between Ni2+ ions .

properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7H,5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUNFWTGCWVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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